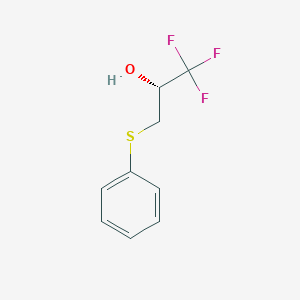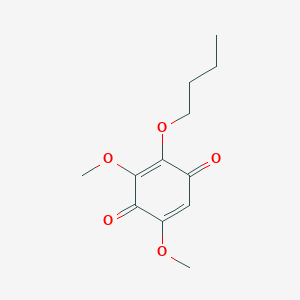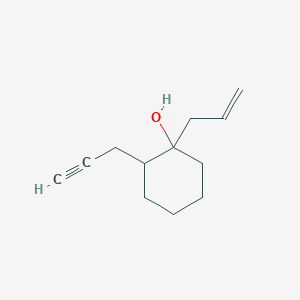
1-(Prop-2-en-1-yl)-2-(prop-2-yn-1-yl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Prop-2-en-1-yl)-2-(prop-2-yn-1-yl)cyclohexan-1-ol is a complex organic compound characterized by the presence of both an allyl and a propargyl group attached to a cyclohexanol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-en-1-yl)-2-(prop-2-yn-1-yl)cyclohexan-1-ol can be achieved through several synthetic routes:
Allylation and Propargylation of Cyclohexanol: Starting with cyclohexanol, allylation can be performed using allyl bromide in the presence of a base such as sodium hydride. Subsequently, propargylation can be achieved using propargyl bromide under similar conditions.
Cyclohexanone Derivatives: Another route involves the use of cyclohexanone derivatives, which undergo sequential allylation and propargylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimized versions of the above synthetic routes, with considerations for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions would be fine-tuned to maximize efficiency.
化学反応の分析
Types of Reactions
1-(Prop-2-en-1-yl)-2-(prop-2-yn-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The allyl and propargyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride).
Substitution: Halogenation reagents like NBS (N-Bromosuccinimide) can be employed.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or other substituted cyclohexanol derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Could be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Prop-2-en-1-yl)-2-(prop-2-yn-1-yl)cyclohexan-1-ol would depend on its specific application:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: Could involve pathways related to oxidation-reduction reactions, signal transduction, or metabolic processes.
類似化合物との比較
Similar Compounds
1-(Prop-2-en-1-yl)-cyclohexanol: Lacks the propargyl group, leading to different chemical properties.
2-(Prop-2-yn-1-yl)cyclohexanol: Lacks the allyl group, affecting its reactivity and applications.
特性
CAS番号 |
109433-08-1 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
1-prop-2-enyl-2-prop-2-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C12H18O/c1-3-7-11-8-5-6-10-12(11,13)9-4-2/h1,4,11,13H,2,5-10H2 |
InChIキー |
LPXLWDBPWQMJHE-UHFFFAOYSA-N |
正規SMILES |
C=CCC1(CCCCC1CC#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(3,5-dimethylphenol)](/img/structure/B14317940.png)
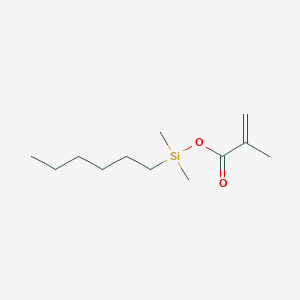
![6-{[([1,1'-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14317949.png)
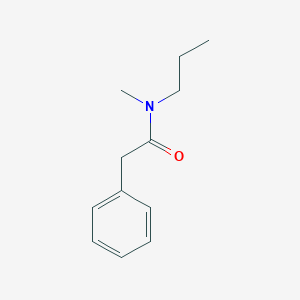
![Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate](/img/structure/B14317957.png)
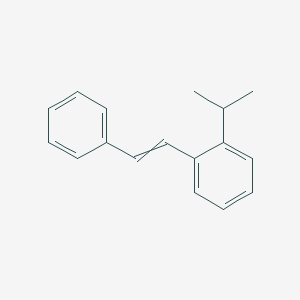
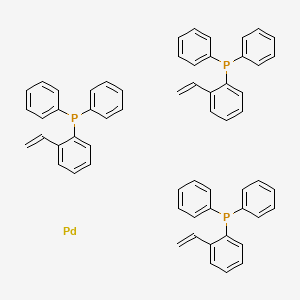
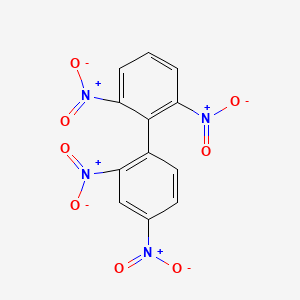
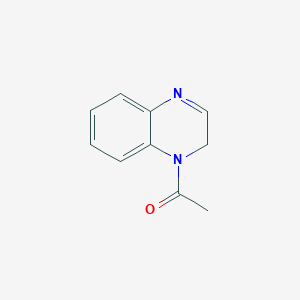
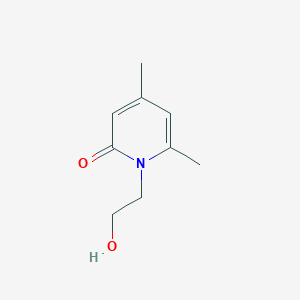

![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
